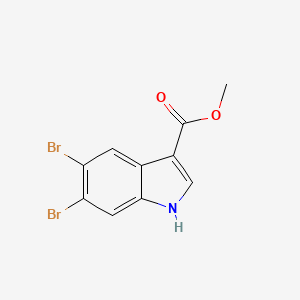

methyl 5,6-dibromo-1H-indole-3-carboxylate

Overview

Description

Methyl 5,6-dibromo-1H-indole-3-carboxylate is a marine-derived natural product found in the sponge species Smenospongia . This compound belongs to the indole family, which is known for its significant biological activities and presence in various natural products and drugs . Indole derivatives have been extensively studied due to their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,6-dibromo-1H-indole-3-carboxylate can be synthesized by treating methyl indole-3-carboxylate with bromine in acetic acid . This reaction proceeds regioselectively, resulting in the dibromination at the 5 and 6 positions of the indole ring. The reaction conditions typically involve using a stoichiometric amount of bromine and performing the reaction at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dibromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve using a base such as sodium hydride or potassium carbonate.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted indole derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Coupling Reactions: Products include more complex indole-based molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Scientific Research Applications

MDBI has several notable applications in scientific research:

1. Chemistry:

- Building Block for Synthesis: MDBI serves as a crucial intermediate for synthesizing more complex indole derivatives with potential biological activities. Its brominated structure allows for various substitution reactions, which are essential in developing new compounds .

2. Biology:

- Antimicrobial Activity: MDBI exhibits effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes due to the presence of bromine atoms .

- Antitumor Activity: Research indicates that MDBI has cytotoxic effects against human tumor cell lines, suggesting its potential as a therapeutic agent in oncology. In vitro studies have shown dose-dependent cytotoxicity with significant reductions in cell viability across cancer types .

3. Medicine:

- Therapeutic Potential: Ongoing research is exploring MDBI's potential as a therapeutic agent for diseases such as cancer and viral infections. The compound's ability to inhibit key enzymes involved in cell signaling pathways makes it a candidate for further investigation .

4. Industry:

- Pharmaceutical Intermediate: The unique chemical properties of MDBI make it valuable in the synthesis of pharmaceuticals and other biologically active molecules. Its reactivity allows for the development of diverse chemical entities that can be tailored for specific therapeutic applications .

Comparative Analysis with Related Compounds

MDBI can be compared to other indole derivatives based on structural features and biological activities. Below is a summary table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl indole-3-carboxylate | Indole ring with a carboxylate group | Found in various plant sources; less brominated |

| 5-Bromoindole-3-carboxylic acid | Bromine at position 5; carboxylic acid | Exhibits different biological activities |

| 6-Bromoindole-3-carboxylic acid | Bromine at position 6; carboxylic acid | Potentially less reactive than dibrominated analogs |

| Methyl 5,6-dibromo-1H-indole-3-carboxylate | Two bromines at positions 5 and 6 | Enhanced reactivity and diverse biological activities |

Case Studies and Research Findings

Several studies have demonstrated the efficacy of MDBI in various applications:

- Antimicrobial Efficacy: A study reported that MDBI exhibited significant antimicrobial activity against clinical isolates of MRSA, with a minimum inhibitory concentration (MIC) of 8.7 µM, indicating its potential application in treating resistant bacterial infections .

- Cytotoxicity Assessment: In vitro studies on human cancer cell lines revealed that MDBI caused dose-dependent cytotoxic effects, with IC50 values indicating potent antitumor activity. The compound's ability to induce apoptosis was linked to its interference with cellular signaling pathways .

- Inflammatory Response Modulation: Research indicated that MDBI could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 5,6-dibromo-1H-indole-3-carboxylate varies depending on its specific application. For example, some indole derivatives inhibit enzymes like protein kinases or interact with receptors involved in cell signaling pathways . The exact mechanism for this compound is still under investigation, but it is believed to involve similar interactions with key biological targets.

Comparison with Similar Compounds

Similar Compounds

Methyl indole-3-carboxylate: The parent compound without bromine substitution.

5,6,7-Tribromoindole: A related compound with an additional bromine atom at the 7 position.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

Methyl 5,6-dibromo-1H-indole-3-carboxylate is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 5 and 6 positions enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate for synthesizing more complex molecules .

Biological Activity

Methyl 5,6-dibromo-1H-indole-3-carboxylate (MDBI) is a chemical compound with significant biological activity, particularly noted for its antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDBI has the molecular formula C10H7Br2NO2 and is characterized by two bromine atoms at the 5 and 6 positions of the indole ring, along with a carboxylate group at the 3 position. This unique structure enhances its reactivity and biological activity compared to other indole derivatives.

Biological Activities

MDBI exhibits a range of biological activities:

- Antimicrobial Activity : MDBI has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its antimicrobial properties are attributed to the presence of bromine atoms, which enhance its interaction with microbial cell membranes .

- Antitumor Activity : Research indicates that MDBI possesses cytotoxic effects against human tumor cell lines. Studies have reported significant reductions in cell viability in various cancer types, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Properties : MDBI has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of MDBI involve several pathways:

- Enzyme Inhibition : MDBI may inhibit key enzymes involved in cell signaling and proliferation, such as protein kinases. This inhibition can disrupt cancer cell growth and survival pathways.

- Membrane Interaction : The bromine substituents enhance the compound's ability to interact with lipid membranes, leading to increased permeability and disruption of microbial cells .

Comparative Analysis with Related Compounds

MDBI's unique structure allows for comparison with other indole derivatives. Below is a table summarizing some related compounds and their properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl indole-3-carboxylate | Indole ring with a carboxylate group | Found in various plant sources; less brominated |

| 5-Bromoindole-3-carboxylic acid | Bromine at position 5; carboxylic acid | Exhibits different biological activities |

| 6-Bromoindole-3-carboxylic acid | Bromine at position 6; carboxylic acid | Potentially less reactive than dibrominated analogs |

MDBI is distinguished by its dual bromination pattern, which enhances its reactivity and biological activity compared to its mono-brominated counterparts .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that MDBI exhibited significant antimicrobial activity against clinical isolates of MRSA, showing a minimum inhibitory concentration (MIC) of 8.7 µM. This finding highlights its potential application in treating resistant bacterial infections .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that MDBI caused dose-dependent cytotoxic effects, with IC50 values indicating potent antitumor activity. The compound's ability to induce apoptosis in cancer cells was linked to its interference with cellular signaling pathways .

- Inflammatory Response Modulation : Research indicated that MDBI could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the optimal method for regioselective dibromination of methyl indole-3-carboxylate to synthesize methyl 5,6-dibromo-1H-indole-3-carboxylate?

- Methodology : Treat methyl indole-3-carboxylate with bromine (Br₂) in acetic acid under controlled temperature (0–25°C). The reaction proceeds regioselectively at the 5- and 6-positions of the indole ring due to electronic and steric factors. Reaction progress can be monitored via TLC or HPLC. Purification is typically achieved via recrystallization or column chromatography .

- Key Considerations : Excess bromine may lead to over-bromination; stoichiometric control and reaction time optimization are critical.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regioselectivity via ¹H and ¹³C NMR (e.g., absence of protons at positions 5 and 6).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.9 for C₁₀H₇Br₂NO₂).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O and N–H⋯O bonds stabilizing the lattice) .

Q. What are the standard protocols for decarboxylation of methyl 5,6-dibromoindole-3-carboxylate to obtain 5,6-dibromoindole?

- Procedure : Use microwave-assisted hydrolysis with aqueous NaOH or KOH, followed by acidification and thermal decarboxylation (150–200°C). Alternative methods include Pd-catalyzed decarboxylation under inert atmospheres .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal structure and stability of this compound?

- Structural Insights : The compound forms inversion dimers via O–H⋯O hydrogen bonds between carboxyl groups, while N–H⋯O bonds link dimers into layers parallel to the (101) plane. These interactions enhance thermal stability, as observed in differential scanning calorimetry (DSC) .

- Research Implications : Stability under high-temperature/pressure conditions can be predicted using computational models (e.g., DFT calculations).

Q. What strategies can improve the yield of 5,6-dibromoindole derivatives under varying reaction conditions?

- Optimization Approaches :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates.

- Catalyst Selection : Lewis acids (e.g., FeCl₃) or iodine can accelerate bromination kinetics.

- Microwave Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Modeling Tools :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

Q. What are the challenges in analyzing conflicting spectral data for methyl 5,6-dibromoindole derivatives?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent polarity or residual water. Use deuterated DMSO for enhanced resolution.

- Resolution Workflow :

Repeat measurements under standardized conditions.

Cross-validate with high-resolution MS and IR spectroscopy.

Reference crystallographic data to resolve ambiguities .

Q. How can this compound serve as a scaffold for bioactive molecule development?

- Functionalization Strategies :

- Introduce sulfonamide or carbamate groups at the indole nitrogen for antimicrobial activity.

- Modify the ester moiety to amides or hydrazides for kinase inhibition studies.

Q. Methodological Resources

Properties

IUPAC Name |

methyl 5,6-dibromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZIFELNGIMSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.